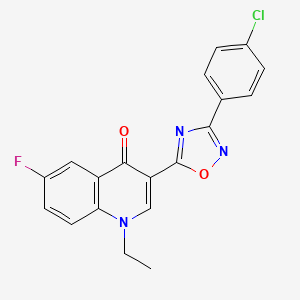

3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

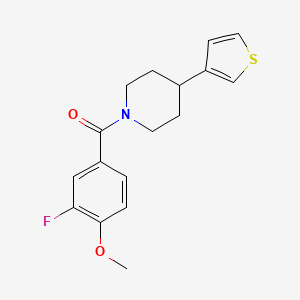

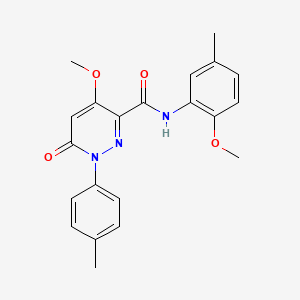

“5-(3-Ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C11H17N5OS and a molecular weight of 267.35 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring and a triazole ring, both of which are nitrogen-containing heterocycles. The pyrazole ring is substituted with an ethoxy group and an ethyl group, while the triazole ring is substituted with an ethyl group and a thiol group .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 387.8±52.0 °C and a predicted density of 1.33±0.1 g/cm3. Its pKa is predicted to be 7.78±0.20 .Scientific Research Applications

Synthesis and Medicinal Chemistry

A significant application of 3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine and related compounds is in the domain of medicinal chemistry, particularly in the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of novel pyrazolo[3,4-b]pyridine-based compounds has been reported, where these compounds are evaluated for their anticancer activities against various human cancer cell lines. Among these, 1,2,4 triazole derivatives have shown promising activity, with specific compounds identified as lead molecules for further drug development (Nagender et al., 2016).

Antimicrobial Applications

Additionally, the chemical framework of this compound and its derivatives has been explored for developing antimicrobial agents. Compounds incorporating thiophene moieties and synthesized from related structures have shown potent activity against fungal species like Aspergillus fumigates, with some compounds exhibiting higher activity than standard drugs (Mabkhot et al., 2016).

Heterocyclic Chemistry and Material Science

The compound's structural motif is also crucial in the field of heterocyclic chemistry, serving as a scaffold for highly functionalized heterocycles useful in material science, pharmaceuticals, and chemical biology. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a method for generating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, showcasing the versatility of related compounds in synthesizing complex heterocyclic structures (Ruano et al., 2005).

Molecular Docking and In Vitro Screening

Research has also extended into computational chemistry, where molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives are conducted to evaluate their potential as antimicrobial and antioxidant agents. This approach demonstrates the integration of synthetic chemistry and computational methods to identify and optimize compounds with desirable biological activities (Flefel et al., 2018).

Mechanism of Action

Target of action

Pyrazole and triazole derivatives are known to interact with a variety of biological targets. For example, some derivatives have been found to have antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Mode of action

The mode of action of these compounds can vary greatly depending on their specific structure and the target they interact with. Some might inhibit the function of certain enzymes, while others might interact with cell receptors .

Biochemical pathways

Again, the specific pathways affected would depend on the exact structure of the compound and its biological target. Some pyrazole and triazole derivatives are known to affect pathways related to inflammation, cancer, and bacterial infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary greatly. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its pharmacokinetics .

Result of action

The molecular and cellular effects of these compounds can include the inhibition of cell growth, the induction of cell death, the reduction of inflammation, and the inhibition of bacterial growth .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6OS/c1-4-22-11-14(16(21-22)24-6-3)15-19-20-17(23(15)5-2)25-12-13-8-7-9-18-10-13/h7-11H,4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXYBLOBEDTBQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

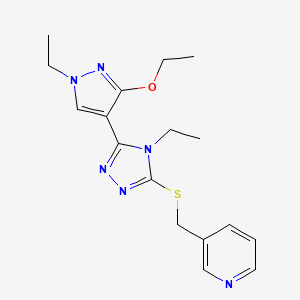

C17H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)

![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)

![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2934422.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B2934424.png)